Synthesis and Characterization of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide
Synthesis and Characterization of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(propan-2-yl)cyclopropan-1-ol, a valuable building block in organic synthesis and medicinal chemistry. This document details a robust synthetic protocol via the Kulinkovich reaction and outlines the expected analytical characterization of the target compound.
Synthesis
The primary and most efficient method for the synthesis of 1-(propan-2-yl)cyclopropan-1-ol is the Kulinkovich reaction. This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert an ester into a cyclopropanol.[1][2] In this specific synthesis, methyl isobutyrate is treated with ethylmagnesium bromide and titanium(IV) isopropoxide.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of 1-(Propan-2-yl)cyclopropan-1-ol via the Kulinkovich Reaction.
Experimental Protocol
This protocol is adapted from the general procedure described by Kulinkovich et al. for the synthesis of 1-substituted cyclopropanols.[2]
Materials:
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Methyl isobutyrate
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Titanium(IV) isopropoxide (Ti(O-iPr)4)
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Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., diethyl ether or THF)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet is charged with a solution of methyl isobutyrate (1.0 eq) in anhydrous diethyl ether or THF.
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Addition of Catalyst: Titanium(IV) isopropoxide (0.1 - 0.2 eq) is added to the stirred solution under an inert atmosphere.
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Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of ethylmagnesium bromide (2.2 - 2.5 eq) in the corresponding ether solvent is added dropwise via the dropping funnel over a period of 1-2 hours. The reaction mixture is typically stirred at this temperature for an additional hour and then allowed to warm to room temperature and stirred for another 1-2 hours.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Workup: The resulting mixture is filtered through a pad of Celite to remove titanium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford pure 1-(propan-2-yl)cyclopropan-1-ol.
Characterization
The structure and purity of the synthesized 1-(propan-2-yl)cyclopropan-1-ol can be confirmed by a combination of spectroscopic techniques.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | Not available |
| Density | Not available |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-(propan-2-yl)cyclopropan-1-ol based on predicted values and analysis of similar compounds.[3][4]
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.4 - 0.6 | m | 4H | Cyclopropyl CH₂ |
| ~1.0 | d | 6H | Isopropyl CH₃ |
| ~1.8 | sept | 1H | Isopropyl CH |
| ~2.5 (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~15 | Cyclopropyl CH₂ |
| ~18 | Isopropyl CH₃ |
| ~35 | Isopropyl CH |
| ~60 | Quaternary C-OH |
Table 3: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3600 - 3200 (broad) | O-H stretch |
| 3100 - 3000 | C-H stretch (cyclopropyl) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| ~1020 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Intensity | Possible Fragment Ion |
| 100 | Moderate | [M]⁺ |
| 85 | High | [M - CH₃]⁺ |
| 82 | Moderate | [M - H₂O]⁺ |
| 57 | High | [C₄H₉]⁺ or [M - C₃H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ or [M - C₃H₅O]⁺ |
Workflow Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol.
Characterization Workflow
Caption: Workflow for the characterization of 1-(Propan-2-yl)cyclopropan-1-ol.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-(propan-2-yl)cyclopropan-1-ol. The Kulinkovich reaction offers a reliable and efficient route to this valuable cyclopropanol derivative. The outlined characterization methods and expected data will aid researchers in confirming the successful synthesis and purity of the target compound, facilitating its use in further research and development applications.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]
- 3. 1-(Propan-2-yl)cyclopropan-1-ol | C6H12O | CID 14435658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-(propan-2-yl)cyclopropan-1-ol (C6H12O) [pubchemlite.lcsb.uni.lu]
